(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester
CAS No.: 93836-47-6
Cat. No.: VC20752112
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93836-47-6 |
---|---|
Molecular Formula | C22H27NO4 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Standard InChI | InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m1/s1 |
Standard InChI Key | KKMCJYRMPUGEEC-YLJYHZDGSA-N |
Isomeric SMILES | CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)OCC2=CC=CC=C2 |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester is a chiral compound with specific stereochemistry that plays a crucial role in its biological activity and synthetic utility. The compound has been documented in multiple chemical databases and reference standards.
Basic Identification
The compound is uniquely identified through the following parameters:
Parameter | Value |
---|---|
CAS Number | 93836-47-6 |
Molecular Formula | C22H27NO4 |
Molecular Weight | 369.45 g/mol |
Appearance | Colorless Thick Oil |
The CAS registry number serves as a unique identifier for this compound in chemical databases worldwide, facilitating standardized referencing across scientific literature .
Alternative Nomenclature and Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs:
-
[R-(R*,R*)]-α-[[1-Methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoic Acid Ethyl Ester
-
Ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
-
(R)-Ethyl 2-(((R)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoate
-
Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate
These synonyms reflect different systematic naming approaches but all refer to the same chemical entity. The stereochemical notation (R*,R*) indicates the specific three-dimensional arrangement of atoms that is critical to the compound's function .
Physical and Chemical Properties
Understanding the physical and chemical properties of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester is essential for its proper handling, storage, and application in synthetic procedures.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value | Status |
---|---|---|
Physical State | Colorless Thick Oil | Observed |
Boiling Point | 487.3±45.0 °C | Predicted |
Density | 1.114±0.06 g/cm³ | Predicted |
pKa | 4.54±0.39 | Predicted |
The high boiling point indicates low volatility at standard temperature and pressure, which influences handling procedures during synthesis and purification .
Solubility and Stability
The compound's solubility profile is an important consideration for laboratory procedures:
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Water | Not reported |
The good solubility in organic solvents like chloroform and dichloromethane is consistent with its structure containing both polar and nonpolar components. This solubility profile is advantageous for organic synthesis procedures .
Structural Features and Stereochemistry
The structure of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester contains several key functional groups that determine its chemical behavior and synthetic utility.
Key Functional Groups
The compound contains several important functional groups:
-
A secondary amine linkage between the alanine and phenylpropyl portions
-
Two ester groups: an ethyl ester and a benzyl ester
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Two phenyl rings providing aromatic character
-
Two stereocenters with defined configurations
The presence of two ester groups makes this molecule susceptible to selective hydrolysis under controlled conditions, which is likely exploited in its role as a synthetic intermediate .
Stereochemical Configuration
The stereochemistry of this compound is critical to its function:
-
The D-alanine portion provides an R-configuration at the alpha carbon of the amino acid
-
The 1-R-ethoxycarbonyl position establishes another defined stereocenter
This specific stereochemical arrangement (R,R) is essential for its role in the stereoselective synthesis of Ramipril, ensuring the correct three-dimensional structure in the final pharmaceutical product .
Synthetic Applications
The primary significance of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester lies in its role as a key intermediate in pharmaceutical synthesis.
Role in Ramipril Synthesis
This compound serves as an advanced intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Its carefully controlled stereochemistry contributes to the precise spatial arrangement required for the biological activity of the final drug product .
The transformation from this intermediate to Ramipril likely involves:
-
Selective deprotection of functional groups
-
Introduction of additional structural elements
-
Formation of the final ACE inhibitor pharmacophore
This role highlights the compound's importance in pharmaceutical manufacturing and medicinal chemistry .
Related Derivatives
Several structurally related compounds have been documented that differ in stereochemistry or protective groups:
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine | 122076-80-6 | C15H21NO4 | 279.33 |
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester | 93841-86-2 | C22H27NO4 | 369.45 |
The availability of both D- and L-alanine derivatives suggests the importance of stereochemical control in the development of various pharmaceutical applications .
Supplier | Catalog Number | Status |
---|---|---|
Clinivex | RCLST385198 | Available |
TRC Canada | E891583 | Partially in stock |
Pharmaffiliates | PA 18 05520 | Available |
CymitQuimica | 3D-FE22877 | Discontinued |
These sources primarily offer the compound as a research chemical or analytical standard .
Storage Parameter | Recommendation |
---|---|
Container | Amber vial |
Temperature | -20°C freezer |
Atmosphere | Under inert atmosphere |
Exposure | Protect from light and moisture |
These storage recommendations suggest sensitivity to oxidation and potential degradation under ambient conditions, which is consistent with its structure containing oxidizable benzyl groups and hydrolyzable ester functionalities .
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